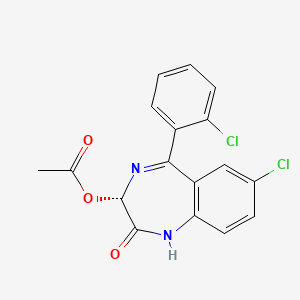

(S)-Lorazepam acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lorazepam acetate, (S)- is used to treat anxiety disorders, trouble sleeping, active seizures including status epilepticus, alcohol withdrawal, and chemotherapy induced nausea and vomiting, as well as for surgery to interfere with memory formation and to sedate those who are being mechanically ventilated. Lorazepam acetate, (S)- is discontinued (DEA controlled substance).

科学的研究の応用

Pharmacological Properties

Mechanism of Action

(S)-Lorazepam acetate functions primarily as a positive allosteric modulator of the GABA-A receptor. It enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to increased chloride ion influx into neurons, which results in hyperpolarization and decreased neuronal excitability . This mechanism underlies its effectiveness in managing anxiety and seizure disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution. It achieves maximum plasma concentration within 1-2 hours when administered orally . Its half-life ranges from 10 to 14 hours, allowing for effective management of acute symptoms without frequent dosing .

Clinical Applications

-

Anxiety Disorders

This compound is primarily indicated for the short-term relief of anxiety symptoms associated with anxiety disorders. Its rapid onset makes it suitable for treating acute anxiety episodes, including panic attacks . -

Seizure Management

The compound is also utilized in the treatment of status epilepticus, a medical emergency characterized by prolonged seizures. Clinical studies have shown that lorazepam is more effective than other benzodiazepines like diazepam in terminating seizures during emergency situations . -

Sedation and Anesthesia

In surgical settings, this compound is employed for preoperative sedation. It helps to alleviate anxiety and induce amnesia, making it beneficial for patients undergoing invasive procedures . -

Alcohol Withdrawal Syndrome

The compound is used off-label for managing symptoms associated with alcohol withdrawal syndrome. It helps mitigate withdrawal symptoms such as agitation and seizures in patients undergoing detoxification . -

Chemotherapy-Induced Nausea and Vomiting

This compound may be used as an adjunctive treatment for anticipatory nausea and vomiting associated with chemotherapy, enhancing patient comfort during cancer treatment .

Comparative Efficacy

A comparative analysis of this compound with other benzodiazepines reveals its superior efficacy in specific contexts:

| Condition | This compound | Diazepam | Alprazolam |

|---|---|---|---|

| Anxiety Disorders | Effective | Moderate | Effective |

| Status Epilepticus | High efficacy | Moderate | Low efficacy |

| Preoperative Sedation | Preferred | Moderate | Not preferred |

| Alcohol Withdrawal Syndrome | Effective | Moderate | Not indicated |

Case Studies

-

Case Study on Seizure Management

A randomized clinical trial involving patients with status epilepticus showed that intravenous administration of this compound resulted in seizure cessation in 63% of cases by the time of hospital arrival, significantly higher than the placebo group . -

Anxiety Management in Hospitalized Patients

In a study assessing hospitalized patients experiencing acute anxiety episodes, those treated with this compound reported a significant reduction in anxiety levels within 30 minutes compared to those receiving placebo or alternative anxiolytics . -

Alcohol Withdrawal Treatment

A cohort study demonstrated that patients treated with this compound during alcohol withdrawal experienced fewer complications and shorter hospital stays compared to those treated with other benzodiazepines .

特性

CAS番号 |

84799-34-8 |

|---|---|

分子式 |

C17H12Cl2N2O3 |

分子量 |

363.2 g/mol |

IUPAC名 |

[(3S)-7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate |

InChI |

InChI=1S/C17H12Cl2N2O3/c1-9(22)24-17-16(23)20-14-7-6-10(18)8-12(14)15(21-17)11-4-2-3-5-13(11)19/h2-8,17H,1H3,(H,20,23)/t17-/m0/s1 |

InChIキー |

CYDZMDOLVUBPNL-KRWDZBQOSA-N |

SMILES |

CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |

異性体SMILES |

CC(=O)O[C@H]1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |

正規SMILES |

CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |

外観 |

Solid powder |

Key on ui other cas no. |

84799-34-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lorazepam acetate, (S)-; (-)-Lorazepam acetate; (S)-Lorazepam acetate; L-Lorazepam acetate; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。